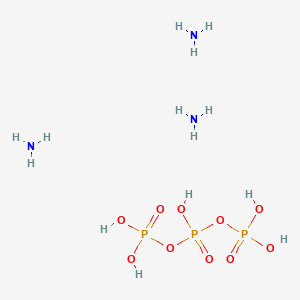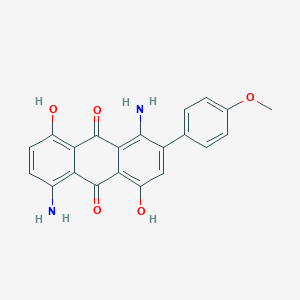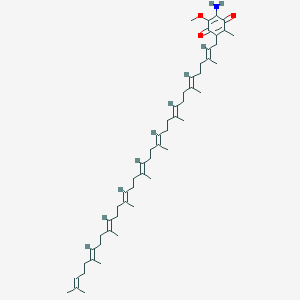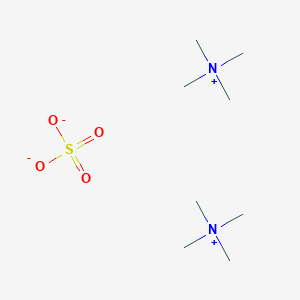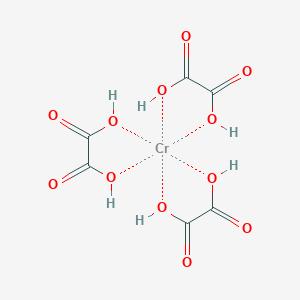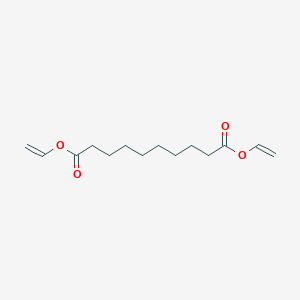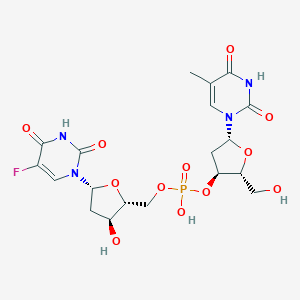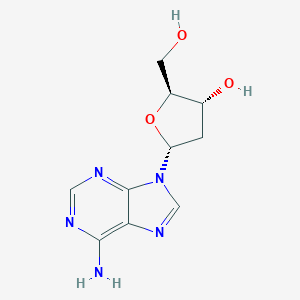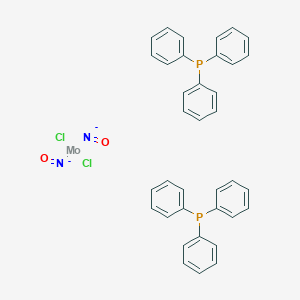![molecular formula C25H26N4O7S B085166 Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester CAS No. 10423-86-6](/img/structure/B85166.png)
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester, also known as Sudan III, is an azo dye commonly used in histology and microscopy. It is a bright red powder that is soluble in organic solvents and has a melting point of 199-201°C. Sudan III has a long history of use in scientific research due to its ability to stain lipids and other biological molecules, making it a valuable tool for studying cellular structures and functions.
Mecanismo De Acción
The mechanism of action of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain involves its ability to bind to the hydrophobic regions of lipids, resulting in a bright red coloration. This binding is thought to occur through both hydrophobic and electrostatic interactions between the dye molecule and the lipid molecules.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has no known biochemical or physiological effects on living organisms, as it is primarily used in vitro for staining purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain is its ability to selectively stain neutral lipids, making it a useful tool for studying lipid metabolism and storage in cells. However, Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has some limitations, including its potential for non-specific staining and its inability to distinguish between different types of neutral lipids.
Direcciones Futuras
There are several potential future directions for research involving Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III, including the development of new lipid stains with improved specificity and sensitivity, the use of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III in conjunction with other staining techniques for more comprehensive analyses of cellular structures and functions, and the exploration of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III's potential as a therapeutic agent for lipid-related diseases.
Métodos De Síntesis
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III can be synthesized using a variety of methods, including the diazo coupling reaction between 4-nitroaniline and 2-amino-4-methylsulfonylphenol. This reaction is carried out in the presence of a coupling agent, such as ethyl 2-bromoacetate, and an organic solvent, such as ethanol. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III is primarily used in scientific research as a lipid stain, particularly for the detection of neutral lipids such as triglycerides and cholesterol esters. It has also been used to stain other biological molecules, such as proteins and nucleic acids, and as a dye for textile and paper products.
Propiedades
Número CAS |
10423-86-6 |
|---|---|
Nombre del producto |
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester |
Fórmula molecular |
C25H26N4O7S |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C25H26N4O7S/c1-3-28(15-16-35-25(30)18-36-22-7-5-4-6-8-22)20-11-9-19(10-12-20)26-27-23-14-13-21(29(31)32)17-24(23)37(2,33)34/h4-14,17H,3,15-16,18H2,1-2H3 |
Clave InChI |
JKUPLXDGBBCICA-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
SMILES canónico |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
Otros números CAS |
10423-86-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



